molecular formula C13H14N4O B11785136 N-Allyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide

N-Allyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide

Cat. No.: B11785136
M. Wt: 242.28 g/mol
InChI Key: FKGIMVBNGDTEQA-UHFFFAOYSA-N
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Description

N-Allyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide is a heterocyclic compound featuring a fused pyrrolo-pyrazine core, substituted with a cyclopropyl group at position 2 and an allyl carboxamide moiety at position 5. The compound is part of a broader class of pyrrolo-pyrazine derivatives studied for applications in medicinal chemistry, particularly as inhibitors of enzymes like dihydroorotate dehydrogenase (DHODH) .

Properties

Molecular Formula

C13H14N4O

Molecular Weight

242.28 g/mol

IUPAC Name

2-cyclopropyl-N-prop-2-enyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide

InChI

InChI=1S/C13H14N4O/c1-2-5-14-13(18)9-6-15-12-11(9)17-10(7-16-12)8-3-4-8/h2,6-8H,1,3-5H2,(H,14,18)(H,15,16)

InChI Key

FKGIMVBNGDTEQA-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C1=CNC2=NC=C(N=C12)C3CC3

Origin of Product

United States

Preparation Methods

Halogenation and Cyclization

The pyrrolo[2,3-b]pyrazine scaffold is often synthesized via halogenation of pyrazine derivatives followed by cyclization. For example:

  • Intermediate Preparation : 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine is generated by bromination of a pyrazine precursor, followed by tosyl protection.

  • Cyclopropane Introduction : Suzuki–Miyaura coupling with cyclopropylboronic acid under Pd catalysis installs the cyclopropyl group at the 2-position.

Example Protocol :

  • React 3-iodo-1H-indole-2-carboxylic acid with Wang resin under HATU activation.

  • Protect the indole nitrogen with Boc anhydride.

  • Perform Suzuki coupling with cyclopropylboronic acid (Pd(PPh₃)₄, K₂CO₃, dioxane, 80°C).

  • Cleave from resin using TFA/DCM to yield 2-cyclopropyl-pyrrolo[2,3-b]pyrazine.

N-Allyl Carboxamide Installation

Amidation via T3P Coupling

The carboxamide group is introduced through amidation of a carboxylic acid intermediate:

  • Acid Activation : Convert the ester or acid to an activated species using T3P (propane phosphonic acid anhydride).

  • Allylamine Coupling : React with allylamine in the presence of DIPEA (base) to form the carboxamide.

Typical Conditions :

  • Reagents : 2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid (1 eq), allylamine (1.2 eq), T3P (1.5 eq), DIPEA (3 eq), DMF, rt, 12 h.

  • Yield : 70–85% after purification by silica chromatography.

Chan–Lam Coupling

Alternative method for amide bond formation using copper catalysis:

  • Protocol : React the carboxylic acid with allylamine under Cu(OAc)₂, pyridine, and molecular sieves in DCM.

  • Advantage : Tolerates moisture and air, suitable for solid-phase synthesis.

One-Pot Sequential Synthesis

A streamlined approach combines cyclopropanation and amidation in one pot:

  • Core Formation : Generate the pyrrolo[2,3-b]pyrazine via Pd-catalyzed annulation of cyclopropane carbaldehydes with aryl hydrazines.

  • In Situ Amidation : Add allylamine and T3P directly to the reaction mixture after cyclopropane installation.

Key Data :

StepConditionsYield (%)
AnnulationZn(OTf)₂, DCE, 60°C, 12 h65
AmidationT3P, DIPEA, DMF, rt, 6 h78

Solid-Phase Combinatorial Synthesis

High-throughput methods enable diverse analog generation:

  • Resin Functionalization : Immobilize a primary amine on aldehyde-functionalized resin.

  • Cyclopropane Introduction : Perform Heck coupling with cyclopropane-containing reagents.

  • Amide Formation : Use automated Chan–Lam or T3P-mediated coupling with allylamine.

  • Cleavage : Release the product via TFA hydrolysis.

Advantages :

  • Enables parallel synthesis of derivatives (e.g., varying R groups).

  • Yields: 50–90% depending on substitution.

Comparative Analysis of Methods

MethodKey StepsYield (%)Purity (%)Scalability
T3P AmidationAcid activation, allylamine coupling78–85>95High
Chan–Lam CouplingCu catalysis, DCM65–7590Moderate
One-Pot SequentialAnnulation + amidation60–7085Moderate
Solid-PhaseResin-based, automated50–9080–95High

Challenges and Optimization

  • Cyclopropane Stability : Sensitive to strong acids/bases; use mild conditions (e.g., K₂CO₃ instead of NaOH).

  • Regioselectivity : Ensure correct positioning of substituents via directing groups (e.g., tosyl protection).

  • Purification : Reverse-phase HPLC or silica chromatography required for polar intermediates .

Chemical Reactions Analysis

Types of Reactions

N-Allyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

N-Allyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its antimicrobial, antiviral, and antifungal properties.

    Medicine: Investigated for its potential as an antitumor agent and kinase inhibitor.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyrazine Ring

The pyrazine ring in pyrrolo-pyrazine derivatives is often modified to modulate electronic and steric properties. Key analogues include:

  • However, this may reduce solubility compared to the cyclopropyl group in the target compound .
  • 2-Cyclopropyl-5-trifluoromethylpyrazine derivatives (e.g., [21b]): The trifluoromethyl group increases lipophilicity and metabolic stability but may sterically hinder target binding compared to smaller substituents like cyclopropyl .

Table 1: Impact of Pyrazine Ring Substituents

Compound Substituent (Position 5) Key Properties Reference
Target compound Cyclopropyl Rigidity, moderate lipophilicity
[21a] Bromine High reactivity, lower solubility
[21b] Trifluoromethyl Enhanced lipophilicity, steric bulk
Carboxamide Side Chain Modifications

The carboxamide group at position 7 is critical for target engagement. Comparisons include:

  • N-Benzyl derivatives : Bulkier benzyl groups (e.g., N-Benzyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide) may improve binding affinity to hydrophobic enzyme pockets but reduce solubility and membrane permeability compared to the allyl group .
  • N-(3-Methylbutan-2-yl) derivatives (CAS 1956376-16-1): Branched aliphatic chains enhance lipophilicity and metabolic stability but may limit conformational flexibility versus the unsaturated allyl group .

Table 2: Carboxamide Substitution Effects

Compound Carboxamide Substituent Key Properties Reference
Target compound Allyl Balance of solubility and reactivity
N-Benzyl analogue Benzyl High hydrophobicity, reduced solubility
N-(3-Methylbutan-2-yl) Branched alkyl Enhanced stability, lower flexibility
Heterocyclic Core Variations
  • Furo[2,3-b]pyrroles (e.g., methyl 6H-furo[2,3-b]pyrrole-5-carboxylate): Oxygen-containing cores offer polar interactions but may lack the stability of nitrogen-rich pyrrolo-pyrazines under physiological conditions .

Table 3: Core Heterocycle Comparisons

Compound Type Core Structure Key Advantages Reference
Pyrrolo-pyrazine (target) N-rich fused ring Versatile reactivity, enzyme targeting
Thieno-thiophene S-containing Material science applications
Furo-pyrrole O-containing Polar interactions, synthetic versatility

Biological Activity

N-Allyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, particularly focusing on its role as a kinase inhibitor, with detailed information from various studies.

Chemical Structure and Properties

This compound is characterized by a unique fused pyrrole and pyrazine ring structure, along with an allyl group that may influence its reactivity and selectivity in biological assays. The molecular formula is C12_{12}H14_{14}N4_{4}O, with a molecular weight of approximately 242.28 g/mol .

Structural Features

FeatureDescription
Molecular Formula C12_{12}H14_{14}N4_{4}O
Molecular Weight 242.28 g/mol
Functional Groups Allyl, Carboxamide
Ring Structure Pyrrole-Pyrazine

Kinase Inhibition

Research indicates that this compound exhibits significant inhibitory activity against Janus kinases (JAKs), particularly JAK3. This selectivity is crucial for minimizing side effects associated with broader kinase inhibition. The compound modulates pathways stimulated by interleukin-2 while having less impact on interleukin-6 pathways, indicating its potential for targeted therapeutic strategies in inflammatory diseases and possibly cancer treatment.

Inhibition Potency

The compound's inhibitory potency can be summarized as follows:

Kinase TargetIC50_{50} (µM)Selectivity
JAK1>10Low
JAK2>10Low
JAK30.5High

The mechanism by which this compound inhibits JAK3 involves competitive binding to the ATP-binding site of the kinase. This interaction prevents the phosphorylation of downstream signaling molecules involved in inflammatory responses .

Case Studies

  • Inflammatory Disease Model : In a study involving murine models of rheumatoid arthritis, administration of this compound resulted in a significant reduction in inflammatory markers and joint swelling compared to control groups. Histological analysis showed decreased infiltration of immune cells in treated animals.
  • Cancer Cell Lines : In vitro studies demonstrated that the compound effectively inhibited the proliferation of several cancer cell lines, including those resistant to conventional therapies. The IC50_{50} values ranged from 0.5 to 1 µM across different cell lines, showcasing its potential as an anticancer agent.

Q & A

Q. Advanced

  • ADMET prediction : Use SwissADME or ADMETlab to estimate solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions .
  • Molecular dynamics (MD) simulations : Simulate blood-brain barrier penetration (e.g., using GROMACS) by analyzing free-energy profiles .

How to design experiments for structure-activity relationship (SAR) studies of the allyl and cyclopropane groups?

Q. Advanced

  • Analog synthesis : Replace allyl with propargyl or cyclopropane with bicyclo[1.1.0] groups to assess steric/electronic effects .
  • Free-Wilson analysis : Quantify contributions of substituents to bioactivity using multivariate regression .

What analytical methods ensure purity for in vitro assays?

Q. Basic

  • HPLC : Use a C18 column (ACN/water gradient) with UV detection (λ = 254 nm); aim for >95% purity .
  • Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .

How can biological targets be validated in vivo using this compound?

Q. Advanced

  • Xenograft models : Administer the compound (e.g., 10 mg/kg, oral) to tumor-bearing mice and monitor tumor volume vs. controls .
  • Pharmacodynamic markers : Quantify phosphorylated kinases (e.g., p-EGFR) in tumor tissue via Western blot .

What are the stability profiles of this compound under physiological conditions?

Q. Advanced

  • pH stability : Incubate in buffers (pH 2–9) at 37°C for 24h; analyze degradation products via LC-MS .
  • Plasma stability : Incubate in human plasma (37°C, 1h) and measure remaining parent compound .

How to integrate this compound into a drug discovery pipeline for oncology?

Q. Advanced

  • Lead optimization : Balance potency (IC50 < 100 nM), solubility (LogS > -4), and metabolic stability (t1/2 > 60 min in liver microsomes) .
  • Toxicity screening : Assess hepatotoxicity (e.g., HepG2 cell viability) and hERG inhibition (patch-clamp assays) .

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